3,3,3-Trifluoro-2-phenylprop-1-en-1-ol
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Overview
Description
3,3,3-Trifluoro-2-phenylprop-1-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a propen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol typically involves the reaction of trifluoroacetaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-phenylprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-phenylprop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-one
- 2,3,3-Trifluoro-2-propen-1-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol
Uniqueness
3,3,3-Trifluoro-2-phenylprop-1-en-1-ol is unique due to its specific combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical properties.
Properties
CAS No. |
647859-87-8 |
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Molecular Formula |
C9H7F3O |
Molecular Weight |
188.15 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-phenylprop-1-en-1-ol |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-6,13H |
InChI Key |
OYVILIUFXHBNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C(F)(F)F |
Origin of Product |
United States |
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